

method refinement for accurate cefpirome sulfate susceptibility testing

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Compound of Interest

Compound Name: cefpirome sulfate

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Technical Support Center: Cefpirome Sulfate Susceptibility Testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate **cefpirome sulfate** antimicrobial susceptibility testing (AST).

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for **cefpirome sulfate** susceptibility testing?

A1: The standard methods for determining the in vitro susceptibility of bacteria to **cefpirome sulfate** are broth microdilution, disk diffusion, and gradient diffusion.^[1] These methods should be performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).^[1]

Q2: Are there current CLSI or EUCAST clinical breakpoints for cefpirome?

A2: Cefpirome is an older antimicrobial agent and may not be included in the most recent versions of clinical breakpoint tables from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^[1] The FDA also does not currently list recognized susceptibility test interpretive criteria (STIC) or "breakpoints" for cefpirome.^[2] Researchers may need to refer to historical

data or tentative breakpoints suggested in older literature. For example, one study suggested tentative MIC breakpoints of ≤ 4 mg/L for sensitive and >16 mg/L for resistant based on clinical outcomes.[3]

Q3: What quality control (QC) strains should be used for ceftazidime susceptibility testing?

A3: A standard QC strain for ceftazidime susceptibility testing is *Escherichia coli* ATCC® 25922™.[1] The MIC value for this strain must fall within the acceptable range for the test results to be considered valid.[1]

Q4: What is the mechanism of action of ceftazidime?

A4: Ceftazidime is a fourth-generation cephalosporin antibiotic.[4] Like other β -lactam antibiotics, it inhibits the final phase of peptidoglycan synthesis in the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[4][5] This disruption of the cell wall's integrity leads to cell lysis and bacterial death.[4] Its major target is PBP 3.[6]

Q5: What are the primary mechanisms of bacterial resistance to ceftazidime?

A5: Bacterial resistance to ceftazidime can occur through several mechanisms. The most common is the production of β -lactamase enzymes that hydrolyze and inactivate the antibiotic. Ceftazidime shows stability against many common β -lactamases such as TEM-1, TEM-2, SHV-1, and chromosomal P99 and K-1 enzymes.[7] However, certain structurally modified AmpC β -lactamases can confer resistance.[8] Alterations in the structure of Penicillin-Binding Proteins (PBPs), the target of ceftazidime, can also reduce binding affinity and lead to resistance.

Troubleshooting Guide

Issue 1: Quality Control (QC) Results are Out of Range

Potential Cause	Troubleshooting Steps
Incorrect Inoculum Density	Ensure the turbidity of the bacterial suspension is standardized to a 0.5 McFarland standard. An inoculum that is too dense can lead to smaller zones of inhibition or falsely elevated MICs. [9]
Deterioration of Cefpirome	Check the expiration date and storage conditions of cefpirome sulfate powder, stock solutions, and testing disks. Cefpirome is most stable in aqueous solutions at a pH range of 4-6. [10] [11] [12] Prepare fresh stock solutions if degradation is suspected.
Media Issues	Verify that the correct type of Mueller-Hinton agar or broth is being used and that it has been prepared and stored correctly. Check the pH of the media, as this can affect drug stability and bacterial growth. [9]
Improper Disk Storage/Handling	Ensure antibiotic disks are stored at the recommended temperature (typically -20°C or below for long-term storage) in a desiccated environment. [9]
Incubation Conditions	Confirm the incubator is maintaining a stable temperature of $35 \pm 2^{\circ}\text{C}$ and that the incubation time is within the recommended 16-20 hours. [1]
Contamination	Visually inspect the QC strain culture for any signs of contamination. Perform a purity check by subculturing onto an appropriate agar plate. [9]

Issue 2: Discrepancies Between Disk Diffusion and MIC Results

Potential Cause	Troubleshooting Steps
Incorrect Agar Depth	The depth of the Mueller-Hinton agar for disk diffusion should be uniform and between 4-6 mm. Agar that is too shallow can lead to larger zones, while agar that is too deep can result in smaller zones. [9]
Inoculum Application	Ensure the Mueller-Hinton agar plate is evenly inoculated to create a uniform lawn of bacterial growth. [9]
Disk Application	Apply the cefpirome disk firmly to the agar surface to ensure complete contact. [9]
Reading of Results	For disk diffusion, measure the diameter of the zone of complete inhibition. For gradient diffusion, read the MIC value where the edge of the inhibition ellipse intersects the strip; round up to the higher value if between markings. [1]

Issue 3: Unexpectedly High Resistance Rates

Potential Cause	Troubleshooting Steps
Inoculum Effect	A high initial bacterial inoculum can lead to an increased Minimum Inhibitory Concentration (MIC), particularly for β -lactam antibiotics against β -lactamase-producing bacteria. Re-verify inoculum standardization.[9]
Presence of Resistance Mechanisms	The bacterial isolate may possess specific resistance mechanisms, such as an AmpC β -lactamase, that can hydrolyze cefpirome.[8] Consider molecular methods for resistance gene detection if this is suspected.
Media Composition	The addition of 5% sheep blood to Mueller-Hinton agar has been shown to slightly increase the zone diameters for some bacteria like <i>Streptococcus faecalis</i> . [13] Ensure the correct medium is used for the organism being tested.

Quantitative Data

Table 1: Cefpirome Broth Microdilution Quality Control (QC) Ranges

Quality Control Strain	Antimicrobial Agent	MIC ($\mu\text{g/mL}$) Range	Source
<i>Escherichia coli</i> ATCC® 25922™	Cefpirome	0.25–1	CLSI M100, 31st Edition[1]

Table 2: Historical Cefpirome Disk Diffusion Interpretive Criteria (30 μg disk)

Interpretation	Zone Diameter (mm)	Correlating MIC (µg/mL)	Source
Susceptible	≥ 18	≤ 8.0	Diagnostic Microbiology and Infectious Disease, 1986[1][13]
Intermediate	15 - 17	-	Diagnostic Microbiology and Infectious Disease, 1986[1]
Resistant	≤ 14	≥ 32	Diagnostic Microbiology and Infectious Disease, 1986[1][13]
Note: These are historical data and may not reflect current clinical breakpoints.[1]			

Table 3: Representative Cefpirome MIC Values for Various Bacteria

Organism	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)
Enterobacteriaceae	-	-	≤ 0.5[6]
Pseudomonas aeruginosa	2 - 32[5]	-	8[6]
Staphylococcus aureus (methicillin-sensitive)	-	-	2[6]
Klebsiella pneumoniae	0.032 - 0.125[5]	-	-
Campylobacter jejuni	0.5 - 8[5]	-	-

Experimental Protocols

Broth Microdilution Method for MIC Determination

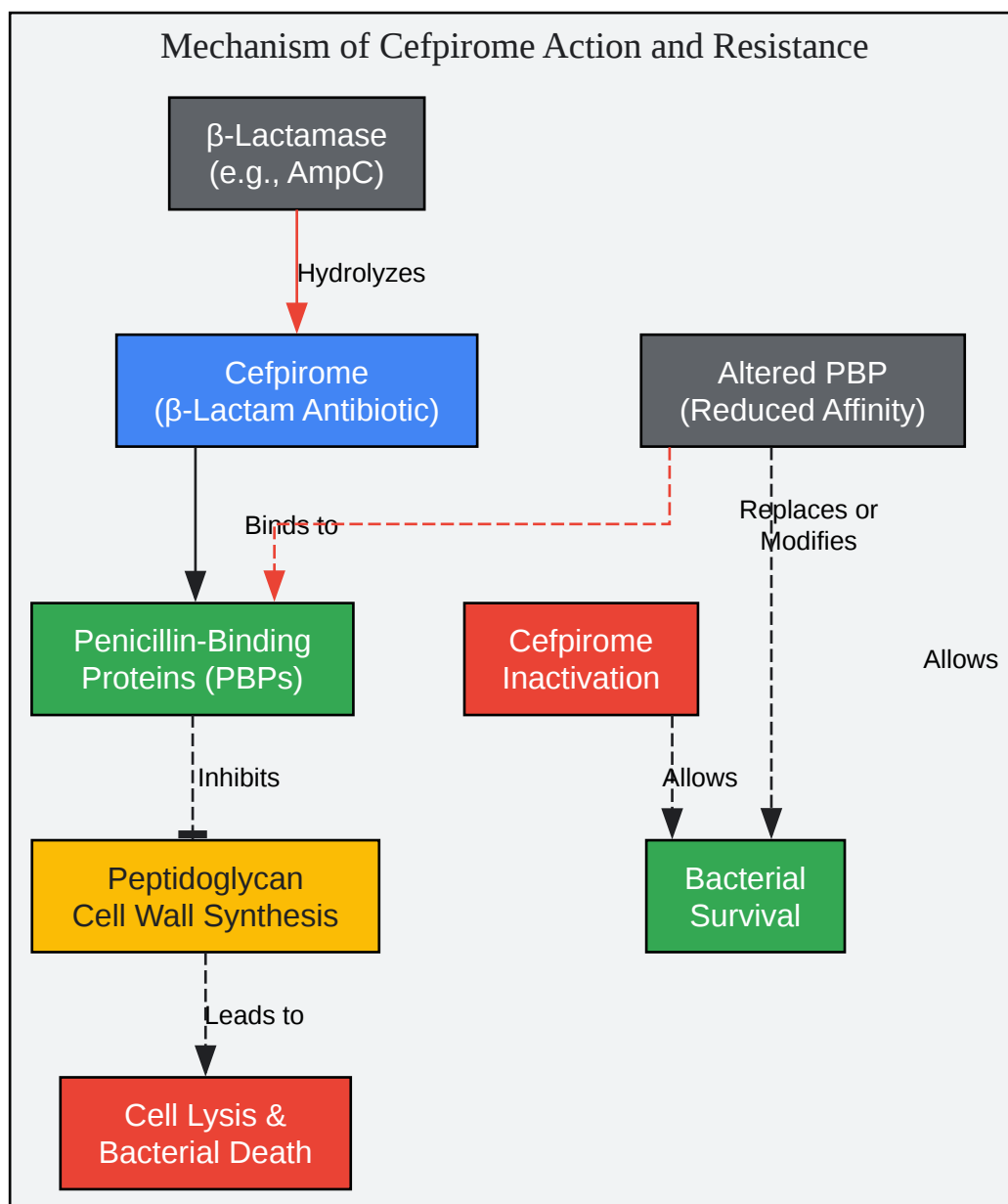
- **Preparation of Cefpirome Stock Solution:** Prepare a stock solution of **cefpirome sulfate** at a concentration of 1280 µg/mL in a suitable solvent.
- **Serial Dilution:** In a 96-well microtiter plate, perform two-fold serial dilutions of the cefpirome stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- **Inoculum Preparation:** Select 3-5 isolated colonies from a fresh (18-24 hour) culture plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- **Inoculation:** Dilute the standardized inoculum and add it to the wells of the microtiter plate to achieve a final concentration of approximately 5×10^5 CFU/mL.
- **Incubation:** Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[\[1\]](#)
- **Reading Results:** The MIC is the lowest concentration of cefpirome that completely inhibits visible bacterial growth. The growth control well should be turbid, and the sterility control well should be clear.

Disk Diffusion (Kirby-Bauer) Method

- **Inoculum Preparation:** Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described above.
- **Plate Inoculation:** Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[\[1\]](#)
- **Disk Application:** Allow the plate to dry for 3-5 minutes. Using sterile forceps or a disk dispenser, apply a cefpirome (30 µg) disk onto the agar surface, ensuring firm contact.[\[1\]](#)
- **Incubation:** Invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[\[1\]](#)

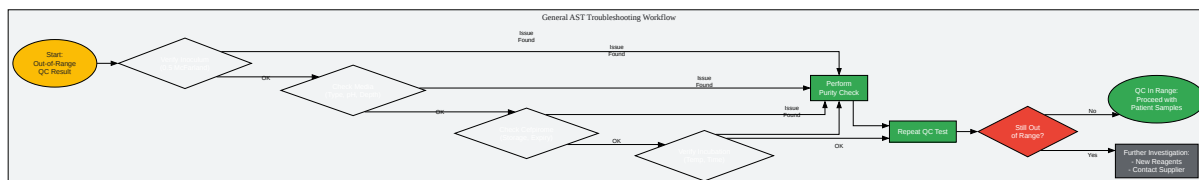
- **Reading Results:** After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.[1] Interpret the results based on established zone diameter criteria (see Table 2 for historical data).

Visualizations



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Caption: Cefpirome action and bacterial resistance mechanisms.



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Caption: Troubleshooting workflow for out-of-range QC results.

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